molecular formula C13H19BN2O3 B7953035 N-Hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide

N-Hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide

Cat. No.: B7953035
M. Wt: 262.11 g/mol
InChI Key: ZHZGACUBZDHQCQ-UHFFFAOYSA-N
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Description

N-Hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide is a sophisticated bifunctional compound of high value in chemical biology and medicinal chemistry research. Its structure incorporates two critical moieties: a tetramethyl dioxaborolane, a protected boronic acid, and a hydroxyamidine group. The boronic acid ester is a pivotal handle for Suzuki-Miyaura cross-coupling reactions, a widely used method for carbon-carbon bond formation source . This allows researchers to efficiently incorporate the aromatic scaffold of this molecule into more complex structures, such as pharmaceutical intermediates or molecular probes. The hydroxyamidine group is a key precursor for synthesizing amidoximes, which are known to exhibit a range of biological activities and are particularly valuable as chelating ligands or in the design of enzyme inhibitors source . A primary research application of this compound is as a versatile building block for Proteolysis-Targeting Chimeras (PROTACs). In this context, the boronic acid can be linked to a target-binding ligand, while the hydroxyamidine can be utilized to form a linker connecting to an E3 ubiquitin ligase recruiter, enabling the targeted degradation of specific proteins source . This mechanism provides a powerful tool for investigating protein function and validating therapeutic targets in a cellular context. Its utility extends to bioconjugation strategies and the synthesis of compound libraries for high-throughput screening, making it an essential reagent for advancing drug discovery programs.

Properties

IUPAC Name

N'-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-5-6-9(8-10)11(15)16-17/h5-8,17H,1-4H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZGACUBZDHQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Halogenated Arenes

A foundational step in synthesizing the target compound involves introducing the tetramethyl-1,3,2-dioxaborolane group to a meta-substituted benzene derivative. This is typically achieved via Miyaura borylation, a palladium-catalyzed cross-coupling reaction. For example, 3-bromo-N-hydroxybenzene-1-carboximidamide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) to yield the boronate ester intermediate.

Reaction Conditions:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf)

  • Solvent: 1,4-Dioxane, anhydrous

  • Temperature: 80–100°C

  • Yield: 70–85%

The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetalation with the diboron reagent. The use of pinacol as a stabilizing agent for the boronate ester is critical to prevent protodeboronation.

Alternative Boron Sources

In industrial settings, cost-effective boron sources such as tetrahydroxyborate or trimethyl borate are employed. For instance, trimethyl borate reacts with 3-lithio-N-hydroxybenzene-1-carboximidamide at −78°C to form the boronate intermediate, which is subsequently treated with pinacol to stabilize the dioxaborolane ring. This method avoids palladium catalysts but requires stringent temperature control to prevent side reactions.

Carboximidamide Group Introduction

Hydroxylamine-Mediated Amidoxime Formation

The N-hydroxycarboximidamide group is introduced via nucleophilic substitution of a nitrile group with hydroxylamine. Starting from 3-cyano-phenylboronate esters, hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C facilitates conversion to the amidoxime.

Optimization Insights:

  • pH Control: Maintaining a pH of 5–6 using sodium acetate buffer prevents over-oxidation.

  • Reaction Time: 12–24 hours ensures complete conversion.

  • Yield: 65–80% after recrystallization.

Direct Functionalization of Aryl Boronates

An alternative route involves synthesizing the boronate ester first, followed by nitrile installation via cyanation. For example, 3-bromophenylboronate undergoes cyanation with copper(I) cyanide in dimethylformamide (DMF) at 120°C, yielding the nitrile derivative, which is then converted to the carboximidamide.

Convergent Synthesis Approaches

Modular Assembly of Fragments

A convergent strategy isolates the boronate and carboximidamide moieties before final coupling. For instance:

  • Boronate Synthesis: 3-Bromoacetophenone is converted to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetophenone via Miyaura borylation.

  • Carboximidamide Synthesis: The ketone is oxidized to a carboxylic acid, followed by conversion to the nitrile and subsequent hydroxylamine treatment.

  • Coupling: The fragments are linked via Suzuki-Miyaura coupling or direct alkylation.

Advantages:

  • Enables independent optimization of each fragment.

  • Reduces side reactions compared to linear syntheses.

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents: DMF and DMSO enhance nitrile reactivity but may destabilize boronate esters.

  • Nonpolar Solvents: Toluene and dioxane are preferred for boron-containing intermediates.

Catalytic Systems

  • Palladium Catalysts: Pd(OAc)₂ with Xantphos ligand achieves higher turnover numbers in borylation.

  • Copper-Mediated Cyanation: CuCN in DMF at 120°C provides reliable nitrile yields.

Table 1. Comparative Analysis of Catalytic Systems

CatalystLigandSolventYield (%)Reference
Pd(dppf)Cl₂dppfDioxane85
Pd(OAc)₂XantphosToluene78
CuCNNoneDMF70

Characterization and Analytical Methods

Spectroscopic Validation

  • ¹H NMR: The N-hydroxy proton appears as a singlet at δ 9.2–9.5 ppm, while the dioxaborolane methyl groups resonate as a singlet at δ 1.3 ppm.

  • ¹¹B NMR: A sharp peak near δ 30 ppm confirms boronate ester formation.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the target compound ([M+H]⁺) shows a molecular ion at m/z 291.1542 (calculated: 291.1545).

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

N-Hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors, thereby modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism: Positional Effects of the Boronate Group

  • Target Compound : The tetramethyl-1,3,2-dioxaborolane group is positioned at the meta (3rd) position relative to the carboximidamide group. This placement influences electronic effects and steric interactions in coupling reactions.
  • PN-3453 (N'-Hydroxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide) : The boronate is para (4th) to the carboximidamide. Regiochemical differences may alter reactivity in cross-coupling reactions due to varying resonance and inductive effects .
Table 1: Positional Isomer Comparison
Compound Name Boronate Position Key Functional Groups Reactivity Considerations
Target Compound (Meta) 3rd N-Hydroxy, carboximidamide, B Enhanced steric hindrance at meta
PN-3453 (Para) 4th N-Hydroxy, carboximidamide, B Potential electronic modulation

Boron-Free Analogs: Functional Group Substitutions

  • N'-Hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide (CAS 1016857-30-9) : Replaces the boronate with a piperidinylmethyl group. Lacks boron-mediated cross-coupling utility but may act as a chelating agent in metal-catalyzed C–H activation due to the N,O-bidentate directing group .
  • 3-(3-Chlorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide: Substitutes boronate with chlorophenoxymethyl.
Table 2: Boron-Free Analogs
Compound Name Key Substituent Reactivity Profile Applications
Piperidinylmethyl analog Piperidine, N-Hydroxy Metal coordination, C–H activation Pharmaceutical intermediates
Chlorophenoxymethyl analog Cl, phenoxymethyl Electrophilic substitution Agrochemicals, bioactive agents

Heterocyclic Derivatives: Pyrimidine-Based Analogs

  • N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide : Incorporates a pyrimidine ring with methyl and dioxo groups. The heterocyclic core enhances hydrogen-bonding capacity, likely influencing bioactivity (e.g., enzyme inhibition) .
Table 3: Heterocyclic vs. Benzene-Based Carboximidamides
Compound Name Core Structure Key Features Applications
Target Compound Benzene Boronate, directing group Cross-coupling, C–H activation
Pyrimidine analog Pyrimidine Heterocycle, dioxo groups Bioactive molecules

Boronate Stability and Reactivity

The tetramethyl-1,3,2-dioxaborolane group in the target compound stabilizes the boronic acid, preventing protodeboronation while retaining reactivity in Suzuki-Miyaura couplings. This contrasts with unprotected boronic acids, which are prone to decomposition .

Biological Activity

N-Hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide (CAS No. 2088368-01-6) is a synthetic compound with potential biological activity due to its unique structural features. The compound includes a hydroxylamine functional group and a carboximidamide moiety, which are known to contribute to various biological interactions. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19BN2O3, with a molecular weight of 262.12 g/mol. Its structure can be characterized by the presence of a hydroxylamine group and a boronate ester, which may enhance its reactivity and biological interactions.

Antioxidant Activity

Research has indicated that compounds related to this compound exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. The antioxidant capacity of these compounds is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
N-Hydroxy Compound25.530.0
Standard (BHA)15.020.0

The results suggest that while the compound shows moderate antioxidant activity compared to standard antioxidants like BHA, it still holds potential for further development in therapeutic applications.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting the growth of cancer cells:

Cell LineIC50 (µM) at 72h
A549 (Lung)11.20
HeLa (Cervical)15.73
MCF7 (Breast)27.66

These findings indicate that the compound exhibits significant cytotoxicity against lung cancer cells and moderate activity against other types of cancer cells.

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Tumor Growth : The compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it may help reduce ROS levels, thereby protecting normal cells while targeting cancer cells.
  • Molecular Docking Studies : Computational studies suggest potential interactions with key proteins involved in cancer progression, such as tubulin and other signaling pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Oxadiazole Derivatives : A study highlighted the anticancer properties of oxadiazole derivatives that share structural similarities with N-Hydroxy compounds. These derivatives exhibited significant cytotoxicity against A549 cell lines with IC50 values ranging from 11.20 to 59.61 µg/mL .
  • Molecular Docking Analysis : Molecular docking studies have been conducted to predict binding affinities and interactions with target proteins involved in cancer metabolism and signaling pathways .

Q & A

Q. What are the emerging applications of this compound in targeted drug delivery systems?

  • Methodological Answer : The boronate group enables conjugation to nanoparticles or antibody-drug conjugates (ADCs) via bioorthogonal chemistry. Recent studies highlight its use in pH-responsive drug release mechanisms, leveraging boronate ester hydrolysis in acidic tumor microenvironments .

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